3-Bromo-6-chloro-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine
Overview
Description
3-Bromo-6-chloro-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine is a complex organic compound characterized by its bromine and chlorine atoms, as well as a tetrahydropyran ring attached to a pyrazolo[4,3-c]pyridine core[_{{{CITATION{{{_1{3-bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo4,3-c ...
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine typically involves multiple steps, starting with the formation of the pyrazolo[4,3-c]pyridine core[_{{{CITATION{{{1{3-bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c ...](https://www.sigmaaldrich.com/US/en/product/achemblock/advh7f37c1c8?context=bbe). This can be achieved through a cyclization reaction involving hydrazine and a suitable halogenated precursor[{{{CITATION{{{1{3-bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo4,3-c .... Subsequent halogenation steps introduce bromine and chlorine atoms at the appropriate positions on the ring[{{{CITATION{{{_1{3-bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo4,3-c ....
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{_1{3-bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo4,3-c .... Continuous flow chemistry techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{3-bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo4,3-c ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)[_{{{CITATION{{{_1{3-bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo4,3-c ....
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used[_{{{CITATION{{{_1{3-bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo4,3-c ....
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as sodium azide (NaN₃) or potassium iodide (KI)[_{{{CITATION{{{_1{3-bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo4,3-c ....
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals[_{{{CITATION{{{_1{3-bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo4,3-c ....
Biology: Research in biology explores the biological activity of this compound, investigating its potential as a bioactive molecule in various biological assays.
Medicine: In medicine, 3-Bromo-6-chloro-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine is studied for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: The compound finds applications in the chemical industry, where it is used in the synthesis of advanced materials and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 3-Bromo-6-chloro-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{_1{3-bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo4,3-c .... The bromine and chlorine atoms play a crucial role in these interactions, influencing the compound's binding affinity and biological activity.
Comparison with Similar Compounds
3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine
3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Properties
IUPAC Name |
3-bromo-6-chloro-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN3O/c12-11-7-6-14-9(13)5-8(7)16(15-11)10-3-1-2-4-17-10/h5-6,10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZHAHCGKLOTSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CC(=NC=C3C(=N2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701146111 | |
Record name | 1H-Pyrazolo[4,3-c]pyridine, 3-bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701146111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416712-71-4 | |
Record name | 1H-Pyrazolo[4,3-c]pyridine, 3-bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416712-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[4,3-c]pyridine, 3-bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701146111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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